molecular formula C9H13NO2 B160429 2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one CAS No. 129222-15-7

2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one

Cat. No. B160429
M. Wt: 167.2 g/mol
InChI Key: PYYIZEKRAHOYCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one” is a complex organic compound. Based on its name, it likely contains a cyclopenta[c]pyrrol ring, which is a type of cyclic compound found in many natural products and pharmaceuticals .

Future Directions

The future directions for research on “2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one” would depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential medicinal uses .

properties

IUPAC Name

2-acetyl-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(11)10-4-7-2-9(12)3-8(7)5-10/h7-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYIZEKRAHOYCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC2CC(=O)CC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylhexahydrocyclopenta[c]pyrrol-5(1H)-one

Synthesis routes and methods I

Procedure details

Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate 1f (717 mg, 3 mmol) was dissolved in 20 mL of acetonitrile followed by addition of di-tert-butyl dicarbonate (0.42 mL, 4.5 mmol) and triethylamine (0.98 mL, 9 mmol) upon cooling by an ice-water bath. The reaction mixture was stirred overnight at the same temperature. The mixture was concentrated and diluted with 50 mL of water. The mixture was extracted with ethyl acetate (50 mL×3). The combined organic extracts were washed with 50 mL of saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography to obtain the title compound 2-acetyl-hexahydro-cyclopenta[c]pyrrol-5-one 5a (0.36 g, yield 72%) as a colorless oil
Name
Hexahydro-cyclopenta[c]pyrrol-5-one trifluoroacetate
Quantity
717 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0.98 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Hexahydro-cyclopenta[c]pyrrol-5-one triflutate 1f (717 mg, 3 mmol) was dissolved in 20 mL of acetonitrile, and acetic anhydride (0.42 mL, 4.5 mmol) and triethylamine (0.98 mL, 9 mmol) were then added to the solution in an ice-water bath. Upon completion of the addition, the reaction mixture was then stirred overnight in an ice-water bath. The solvent was evaporated, and water (50 mL) was then added to the residue. The mixture was extracted with ethyl acetate (50 mL×3). The combined organic extracts were washed with 50 mL of saturated brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel column chromatography to obtain the title compound 2-acetyl-hexahydro-cyclopenta[c]pyrrol-5-one 5a (0.36 g, yield 72%) as a colorless oil.
Quantity
717 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Quantity
0.98 mL
Type
reactant
Reaction Step Two

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